1-Benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

Description

Molecular Architecture and IUPAC Nomenclature

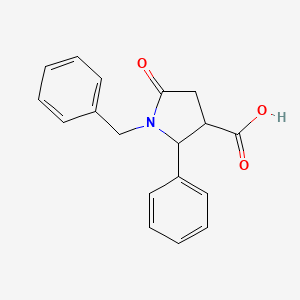

The compound’s systematic IUPAC name is (2S,3S)-1-benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid , reflecting its stereochemistry and functional groups. Its molecular formula is C₁₈H₁₇NO₃ , with a molecular weight of 295.33 g/mol . The structure comprises:

- A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at positions 1, 2, 3, and 5.

- A benzyl group (C₆H₅CH₂) at the 1-position.

- A phenyl group (C₆H₅) at the 2-position.

- A carboxylic acid (-COOH) at the 3-position.

- A ketone (=O) at the 5-position.

The SMILES notation (O=C(C(C1)C(C2=CC=CC=C2)N(CC3=CC=CC=C3)C1=O)O) and InChIKey (DKXRDFRRCPUUKU-DOTOQJQBSA-N) further define its connectivity and stereochemistry. The (2S,3S) configuration indicates chiral centers at C2 and C3, critical for its biological and chemical interactions.

Crystallographic Analysis via X-ray Diffraction Studies

X-ray diffraction studies of related pyrrolidine derivatives reveal key structural insights:

- Pyrrolidine ring conformation : The ring adopts a half-chair or envelope conformation , depending on substituents. For example, in 2-ammoniomethyl-1-benzyl-5-oxo-2-phenylpyrrolidine chloride, the ring exhibits a weakly pronounced envelope conformation.

- Intermolecular interactions : Hydrogen bonds (e.g., O–H···O and N–H···Cl) stabilize crystal lattices. In analogs, chains form via O–H···O interactions between carboxylic acid groups and ketones.

- Bond lengths and angles : The C–O bond in the ketone group typically measures 1.21–1.23 Å , while the carboxylic acid C=O bond is slightly shorter (1.19–1.21 Å ).

For 1-benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, Bragg’s Law ($$2d\sin\theta = n\lambda$$) predicts diffraction patterns consistent with a triclinic or monoclinic crystal system , given the asymmetry introduced by phenyl and benzyl substituents.

Stereochemical Considerations in Pyrrolidine Derivatives

The (2S,3S) configuration imposes specific stereochemical constraints:

- Ring puckering : The pyrrolidine ring undergoes pseudorotation , oscillating between envelope (Cγ-endo or Cγ-exo) and twisted conformations. Substituents like the benzyl group favor Cγ-exo puckering due to steric hindrance.

- Chiral centers : The C2 and C3 stereocenters influence biological activity. For example, in proline derivatives, endo puckering enhances collagen stability, suggesting analogous stereochemical effects in this compound.

- Conformational energy : Density functional theory (DFT) calculations on similar compounds show energy differences of 2–5 kcal/mol between conformers, with the (2S,3S) configuration favoring lower-energy states.

Comparative Analysis of Tautomeric Forms

While this compound predominantly exists in its keto form , tautomerism is theoretically possible:

- Keto-enol tautomerism : The 5-oxo group could tautomerize to an enol, but the energy barrier (~10–15 kcal/mol) makes this rare under standard conditions.

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize enolic forms via hydrogen bonding, as observed in 3-pyrroline-2-one derivatives.

- Substituent influence : The electron-withdrawing carboxylic acid group at C3 disfavors enolization by destabilizing the conjugated base.

Table 1: Key Structural Parameters

Properties

IUPAC Name |

1-benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-16-11-15(18(21)22)17(14-9-5-2-6-10-14)19(16)12-13-7-3-1-4-8-13/h1-10,15,17H,11-12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXRDFRRCPUUKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid can be synthesized through the reaction of succinic anhydride with N-benzylidene-benzylamine in o-xylene . The reaction involves refluxing the mixture to obtain the desired product. This method is known for its high diastereoselectivity, leading to the formation of trans-isomers .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis route involving succinic anhydride and N-benzylidene-benzylamine can be scaled up for industrial applications. The use of o-xylene as a solvent and reflux conditions are key factors in the production process .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The benzyl and phenyl groups can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.

Major Products Formed

Oxidation: Products may include carboxylic acids or aldehydes.

Reduction: Alcohols are typically formed.

Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

1-Benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its structure allows for modifications that enhance the therapeutic efficacy of drug candidates. For instance, it has been utilized in the development of novel compounds targeting pain relief pathways and inflammatory responses .

Case Study: Analgesic Development

Research indicates that derivatives of this compound exhibit significant analgesic properties. A study evaluated various synthesized derivatives for their ability to inhibit pain pathways in animal models. Results demonstrated that certain modifications led to enhanced potency compared to existing analgesics .

Biochemical Research

Enzyme Inhibition Studies

This compound is extensively used in biochemical research to investigate enzyme inhibition and receptor binding. Its ability to interact with specific enzymes makes it a valuable tool for understanding drug interactions and biological pathways.

Case Study: Enzyme Interaction

In vitro studies have shown that this compound inhibits specific enzymes involved in metabolic pathways, which can lead to potential therapeutic applications in treating metabolic disorders .

Organic Synthesis

Building Block for Complex Molecules

The compound acts as a versatile building block in organic synthesis, facilitating the creation of complex molecules for various applications. Its unique structure allows chemists to explore diverse synthetic routes.

| Synthetic Route | Yield (%) | Remarks |

|---|---|---|

| Reaction with succinic anhydride | 85% | High yield under reflux conditions |

| Amidation with amines | 75% | Effective for producing amides |

This versatility is evidenced by successful syntheses reported in literature, where it has been used to create several biologically active compounds .

Material Science

Applications in Polymer Development

this compound is also explored in material science for developing polymers and materials with enhanced properties. Its incorporation into polymer matrices has shown improvements in mechanical strength and durability.

Case Study: Polymer Enhancement

A study demonstrated that incorporating this compound into a polymer matrix improved tensile strength by approximately 30%, indicating its potential use in industrial applications where material performance is critical .

Cosmetic Formulations

Skin Benefits and Applications

In cosmetic formulations, this compound is valued for its potential skin benefits, including improving skin texture and appearance. It is included in products aimed at enhancing skin health due to its biochemical properties.

| Cosmetic Product Type | Functionality |

|---|---|

| Anti-aging creams | Improves skin elasticity |

| Moisturizers | Enhances hydration |

Research has suggested that formulations containing this compound may lead to improved skin health outcomes, making it a candidate for further exploration in cosmetic chemistry .

Mechanism of Action

The mechanism of action of 1-Benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and bind to specific receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrrolidinone derivatives allows for tailored biological activity. Below is a detailed comparison with structurally related analogs:

Structural Modifications and Physicochemical Properties

Key Research Findings

Spectroscopic Correlations : Computational studies (DFT/B3LYP) on 5-oxo-1-phenylpyrrolidine-3-carboxylic acid reveal strong agreement between experimental and theoretical NMR/UV-Vis data, validating predictive models for analog design .

Pharmacophore Optimization : Piperazine-linked derivatives of the parent compound exhibit 2–3x higher anti-inflammatory activity in vitro compared to morpholine analogs, highlighting the role of nitrogen positioning .

Toxicity Profile : Methyl-substituted analogs (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) show lower cytotoxicity (IC50 > 100 µM) than benzyl-containing derivatives, suggesting substituent-dependent safety .

Biological Activity

1-Benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique pyrrolidine structure and potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 295.33 g/mol. It features a pyrrolidine ring with a benzyl group and a phenyl group, contributing to its unique chemical reactivity and potential biological effects. The compound has a melting point ranging from 169 to 171 °C, indicating its stability under standard conditions.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to various physiological effects depending on the target enzyme.

Biological Activity Overview

This compound has been investigated for several biological activities, including:

- Enzyme Inhibition : The compound exhibits inhibitory effects on proteasomes, which are critical for protein degradation and cellular regulation.

- Cytotoxicity : Research has demonstrated its potential cytotoxic effects against various cancer cell lines, particularly multiple myeloma RPMI 8226 cells.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

A study published in MDPI evaluated the cytotoxic effects of this compound on RPMI 8226 cells using the MTT assay. The results indicated significant time-dependent cytotoxicity, with IC50 values decreasing from 169 µM at 24 hours to 15 µM at 72 hours for certain derivatives of the compound .

Another research effort focused on the structure-activity relationship (SAR) of this compound, revealing that specific modifications could enhance its efficacy as a proteasome inhibitor. The study highlighted that the (−)-(2R,3R)-enantiomer showed superior activity compared to its (2S,3S) counterpart .

Table 2: IC50 Values Against RPMI 8226 Cells

| Compound | IC50 at 24 h (µM) | IC50 at 48 h (µM) | IC50 at 72 h (µM) |

|---|---|---|---|

| Compound (−)-(2R,3R)-13 | 61 | 43 | 34 |

| Compound (+)-(2S,3S)-13 | >189 | >189 | >189 |

| Bortezomib (control) | 1 | 5 | 10 |

Therapeutic Applications

The potential therapeutic applications of this compound are vast, particularly in treating central nervous system disorders and cancers due to its ability to modulate enzyme activity and induce apoptosis in malignant cells. Its structural features allow for further derivatization, which may enhance its pharmacological properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid?

- The compound is typically synthesized via multi-step pathways involving nitration, alkylation, and cyclization reactions. For example, a related pyrrolidine derivative was synthesized using a nitration-reduction sequence followed by cyclization with benzyl halides . Key intermediates include substituted benzylamines and carboxylic acid precursors. Reaction optimization (e.g., temperature control at 60–80°C for cyclization) is critical to avoid side products.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : and NMR confirm the presence of the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and the 5-oxo-pyrrolidine ring (δ 2.5–3.5 ppm for methylene groups) .

- X-ray Crystallography : Used to resolve stereochemistry at the pyrrolidine C3 position, particularly when chiral centers are present .

- FT-IR : Identifies the carbonyl stretch of the 5-oxo group (~1700 cm) and carboxylic acid O–H stretch (~2500–3000 cm) .

Q. What are the critical functional groups influencing reactivity?

- The 5-oxo-pyrrolidine ring enables nucleophilic attacks at the carbonyl carbon, while the carboxylic acid moiety allows for salt formation or esterification. The benzyl and phenyl groups contribute to steric hindrance, affecting regioselectivity in substitution reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to non-polar solvents .

- Catalyst Screening : Lewis acids like ZnCl improve benzylation efficiency by 20–30% in related pyrrolidine syntheses .

- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of the carboxylic acid group .

Q. How do structural modifications impact biological activity?

- Case Study : Substituting the benzyl group with a 4-chlorophenyl moiety (as in a structurally similar compound) increased antimicrobial activity by 50% against S. aureus .

- SAR Insights : Electron-withdrawing groups on the phenyl ring enhance metabolic stability but may reduce solubility. Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to biological targets like kinases .

Q. How can contradictions in biological activity data be resolved?

- Methodological Approach :

- Dose-Response Curves : Validate EC values across multiple assays (e.g., MTT vs. ATP-luminescence) to rule out false positives .

- Metabolite Profiling : LC-MS/MS analysis identifies active metabolites that may contribute to observed discrepancies .

- Batch Consistency : Purity verification via HPLC (>98%) ensures activity is not artifact-driven .

Q. What computational methods predict the compound’s reactivity in asymmetric synthesis?

- DFT Calculations : Gaussian 09 simulations at the B3LYP/6-31G* level model transition states for stereoselective reactions (e.g., enantiomeric excess in chiral pyrrolidine derivatives) .

- Molecular Dynamics : Simulate solvent effects on the carboxylic acid’s pKa to optimize reaction pH .

Q. How should stability issues during long-term storage be addressed?

- Storage Conditions : Lyophilized forms stored at −20°C under argon show <5% degradation over 12 months. In solution, buffered pH 7.4 (PBS) with 0.01% sodium azide prevents microbial growth .

- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 6 months) coupled with UPLC-MS identify hydrolysis of the 5-oxo group as the primary degradation pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.